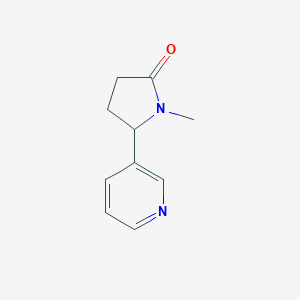

1-Methyl-5-(3-pyridinyl)-2-pyrrolidinone

描述

Structure

3D Structure

属性

IUPAC Name |

1-methyl-5-pyridin-3-ylpyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-12-9(4-5-10(12)13)8-3-2-6-11-7-8/h2-3,6-7,9H,4-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIKROCXWUNQSPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CCC1=O)C2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047577 |

Source

|

| Record name | (+/-)-Cotinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Cotinine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001046 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

15569-85-4, 66269-66-7, 486-56-6 |

Source

|

| Record name | 2-Pyrrolidinone, 1-methyl-5-(3-pyridinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015569854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Cotinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 66269-66-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cotinine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001046 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

41 °C |

Source

|

| Record name | Cotinine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001046 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-5-(3-pyridinyl)-2-pyrrolidinone (Cotinine)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Methyl-5-(3-pyridinyl)-2-pyrrolidinone, more commonly known as cotinine. As the principal metabolite of nicotine, cotinine is a critical biomarker in clinical and toxicological studies for monitoring tobacco exposure.[1][2] Beyond its role as a biomarker, cotinine is also investigated for its own pharmacological activities, including potential nootropic and antipsychotic effects.[2][3] This document delves into the core chemical properties, analytical methodologies, synthesis, and stability of cotinine, offering a valuable resource for professionals in research and drug development.

Core Chemical Identity and Physicochemical Properties

1-Methyl-5-(3-pyridinyl)-2-pyrrolidinone is a pyrrolidine alkaloid with the chemical formula C₁₀H₁₂N₂O.[2] It possesses a chiral center at the 5-position of the pyrrolidinone ring, with the (S)-enantiomer being the naturally occurring form resulting from nicotine metabolism.[3] The molecule consists of a pyridyl ring attached to a methylated pyrrolidinone ring.

Physicochemical Data

A summary of the key physicochemical properties of cotinine is presented in the table below. These parameters are fundamental for designing analytical methods, developing formulations, and understanding its behavior in biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂N₂O | [2] |

| Molar Mass | 176.22 g/mol | [2] |

| IUPAC Name | (5S)-1-methyl-5-(3-pyridyl)pyrrolidin-2-one | [2] |

| CAS Number | 486-56-6 | [2] |

| Appearance | Colorless to very dark orange oil; may solidify as a solid. | [3][4] |

| Melting Point | 40-42 °C | [4] |

| Boiling Point | 250 °C at 150 mm Hg; 210-211 °C at 6 mm Hg | [3][4] |

| Water Solubility | Not miscible or difficult to mix in water. Predicted: 117 g/L. | [4][5][6] |

| Solubility in Organic Solvents | Soluble in ethanol (50 mg/mL), dimethyl sulfoxide (100 mM), methanol, and chloroform. | [4][5] |

| logP (Octanol-Water Partition Coefficient) | 0.07 | [3] |

| pKa (Strongest Basic) | 4.79 (Predicted) | [6] |

| Vapor Pressure | 3.8 x 10⁻⁴ mmHg at 25 °C | [5] |

Synthesis and Chemical Reactivity

Synthetic Pathway: Oxidation of Nicotine

Cotinine is most commonly synthesized through the oxidation of nicotine. A convenient and effective laboratory-scale synthesis involves the use of potassium ferricyanide (K₃[Fe(CN)₆]) in an alkaline medium.[7] This method provides a straightforward route to cotinine, which is particularly useful for producing standards for analytical and research purposes.

The underlying principle of this synthesis is the selective oxidation of the pyrrolidine ring of nicotine at the carbon adjacent to the nitrogen, without cleaving the ring or modifying the pyridine moiety. The choice of a mild oxidizing agent and controlled reaction conditions are crucial to maximize the yield and purity of cotinine.

Sources

- 1. Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cotinine - Wikipedia [en.wikipedia.org]

- 3. Cotinine | C10H12N2O | CID 854019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (-)-COTININE CAS#: 486-56-6 [m.chemicalbook.com]

- 5. (-)-COTININE | 486-56-6 [chemicalbook.com]

- 6. Showing Compound Cotinine (FDB004716) - FooDB [foodb.ca]

- 7. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to (5S)-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one (Cotinine)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (5S)-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one, commonly known as cotinine. We will delve into its chemical identity, physicochemical properties, metabolic origins, pharmacological significance, and analytical methodologies. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding for professionals in the field.

Core Identity: Nomenclature and Chemical Structure

The compound 1-Methyl-5-(3-pyridinyl)-2-pyrrolidinone is most widely recognized by its trivial name, cotinine . It is an alkaloid found naturally in tobacco, but its primary presence in biological systems is as the main metabolite of nicotine.[1][2]

IUPAC Name : The systematic and preferred IUPAC name for the naturally occurring enantiomer is (5S)-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one .[1][2]

Chemical Structure : Cotinine consists of a pyrrolidinone ring (a five-membered lactam) substituted with a methyl group on the nitrogen atom and a pyridine ring at the 5-position.

Caption: Chemical structure of Cotinine.

Physicochemical Properties

Understanding the physicochemical properties of cotinine is fundamental for its application in both research and clinical settings, from designing analytical extraction protocols to predicting its pharmacokinetic behavior.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂N₂O | [1] |

| Molar Mass | 176.219 g·mol⁻¹ | [1] |

| Appearance | Colorless to very dark orange solid/oil | [3] |

| Melting Point | 40-42 °C | [3] |

| Boiling Point | ~250 °C at 150 mm Hg | [3] |

| Water Solubility | Not miscible or difficult to mix | [3] |

| Solubility | Soluble in methanol, chloroform, ethanol, DMSO | [3] |

| pKa | 4.72 ± 0.12 (Predicted) | [3] |

| Vapor Pressure | 3.8 x 10⁻⁴ mmHg at 25 °C | [3] |

Metabolic Pathway and Synthesis

Cotinine is rarely synthesized for its primary effects; its significance stems from being the principal metabolite of nicotine.[2] Its formation is a critical step in nicotine's clearance and serves as the basis for its use as a biomarker.

In Vivo Metabolic Formation

The conversion of nicotine to cotinine is a two-step enzymatic process primarily occurring in the liver.[4] Approximately 70-80% of nicotine is metabolized via this pathway.[4][5]

Causality of the Pathway:

-

Step 1: Oxidation of Nicotine: The initial and rate-limiting step is the oxidation of nicotine at the 5'-position of the pyrrolidine ring. This reaction is catalyzed predominantly by the cytochrome P450 enzyme CYP2A6 .[4][5] This forms an unstable intermediate, nicotine-Δ1'(5')-iminium ion, which is in equilibrium with 5′-hydroxynicotine.[6][7]

-

Step 2: Dehydrogenation: The intermediate is then oxidized by a cytoplasmic aldehyde oxidase , which converts it to cotinine.[6][7]

This metabolic stability is key to its utility. While nicotine has a short plasma half-life of about 2 hours, cotinine's half-life is much longer, approximately 15-20 hours.[2][8] This extended duration makes cotinine a far more reliable and stable biomarker for assessing tobacco exposure than nicotine itself.[8][9]

Caption: Metabolic conversion of Nicotine to Cotinine.

Pharmacological Significance and Applications

While long considered just a biomarker, cotinine is now recognized as a neuroactive molecule with its own pharmacological profile, distinct from nicotine.[6]

The Gold Standard Biomarker

Cotinine is the preferred biomarker for quantifying exposure to tobacco smoke for several reasons:

-

Long Half-Life : Its ~20-hour half-life provides a wider window for detection compared to nicotine's ~2-hour half-life.[8][10]

-

High Specificity : Cotinine is a specific metabolite of nicotine, making it a highly reliable indicator of tobacco or nicotine replacement therapy (NRT) use.[11]

-

Dose-Response Relationship : Plasma cotinine concentrations correlate well with the level of nicotine intake, allowing for quantitative assessment of exposure.[12]

It is readily measured in blood, urine, and saliva to monitor smoking status, secondhand smoke exposure, and adherence to NRT.[2][9]

Neuroactive Properties and Therapeutic Potential

Recent preclinical and clinical studies have revealed that cotinine possesses therapeutic properties without the significant addictive or cardiovascular side effects associated with nicotine.[13]

-

Mechanism of Action : Cotinine acts as a weak agonist at neuronal nicotinic acetylcholine receptors (nAChRs), though it is thousands of times less potent than nicotine.[1][6] It can cross the blood-brain barrier and may also interact with non-nAChR targets to produce its effects.[6]

-

Cognitive Enhancement : Studies in animal models of Alzheimer's disease, schizophrenia, and PTSD have shown that cotinine can improve working memory, attention, and reference memory.[13][]

-

Neuroprotection : Cotinine has demonstrated neuroprotective effects by reducing oxidative stress, decreasing the production of pro-inflammatory cytokines, and increasing levels of anti-inflammatory cytokines.[6][]

-

Psychiatric Applications : It is being investigated as a potential treatment for depression, anxiety, and PTSD.[1] An antidepressant formulation, cotinine fumarate (brand name Scotine), was developed but never marketed.[1]

Analytical Methodologies: A Validated Protocol

The accurate quantification of cotinine in biological matrices is crucial for both clinical diagnostics and research. High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (HPLC-MS), is a widely used and robust method.[15]

Protocol: Quantification of Cotinine in Human Urine by UHPLC-MS

This protocol describes a self-validating system for the reliable determination of cotinine levels, suitable for assessing both active and passive smoking status.

Principle: This method utilizes Supported Liquid Extraction (SLE) for sample cleanup, followed by quantification using Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a mass detector. An internal standard is used to correct for extraction variability and matrix effects.

Workflow Diagram:

Sources

- 1. Cotinine - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. (-)-COTININE | 486-56-6 [chemicalbook.com]

- 4. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions [frontiersin.org]

- 8. Nicotine and the Cotinine Test: The cost of consumption | RGA [rgare.com]

- 9. Facebook [cancer.gov]

- 10. Serum cotinine as a biomarker of tobacco exposure is not associated with treatment response in early rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nicotine and Its Major Metabolites as Biomarkers of Exposure to Tobacco - Canada.ca [canada.ca]

- 12. academic.oup.com [academic.oup.com]

- 13. Cotinine: Beyond that Expected, More than a Biomarker of Tobacco Consumption - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jfda-online.com [jfda-online.com]

An In-Depth Technical Guide to the Stereoisomers of 1-Methyl-5-(3-pyridinyl)-2-pyrrolidinone (Cotinine)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

1-Methyl-5-(3-pyridinyl)-2-pyrrolidinone, more commonly known as cotinine, is the primary metabolite of nicotine. The presence of a chiral center at the C5 position of the pyrrolidinone ring gives rise to two stereoisomers: (S)-(-)-cotinine and (R)-(+)-cotinine. While (S)-cotinine is the predominant enantiomer formed from the metabolism of naturally occurring (S)-nicotine, the increasing prevalence of synthetic nicotine products has brought the racemic mixture and the individual (R)-enantiomer into greater focus. It is now understood that these stereoisomers can exhibit distinct pharmacological and toxicological profiles. This in-depth technical guide provides a comprehensive overview of the stereoisomers of cotinine, detailing their synthesis, analytical separation, structural elucidation, and a comparative analysis of their biological activities. This document is intended to serve as a critical resource for researchers in pharmacology, toxicology, and drug development, offering both foundational knowledge and practical, field-proven methodologies.

Introduction: The Significance of Chirality in Cotinine

The pyrrolidinone ring is a versatile scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[1] Cotinine, as a prominent member of this class, has long been utilized as a biomarker for tobacco exposure. However, its own pharmacological properties are a subject of ongoing research. The stereochemistry of cotinine is of paramount importance, as the spatial arrangement of the 3-pyridinyl group relative to the pyrrolidinone ring dictates its interaction with biological targets, primarily nicotinic acetylcholine receptors (nAChRs).

The naturally occurring nicotine in tobacco is almost exclusively the (S)-enantiomer. Consequently, the cotinine found in smokers is predominantly (S)-(-)-cotinine.[2] Synthetic nicotine, however, is often produced as a racemic mixture of (R)- and (S)-nicotine, leading to the formation of racemic cotinine. This distinction is critical, as the biological effects of the (R)-(+)-enantiomer are not as well-characterized as those of its (S)-(-)-counterpart. Understanding the unique properties of each stereoisomer is therefore essential for accurate toxicological assessment and for exploring any potential therapeutic applications.

dot graph a { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} "Metabolic pathways of nicotine to cotinine."

Stereospecific Synthesis of Cotinine Enantiomers

The ability to obtain enantiomerically pure cotinine is crucial for detailed pharmacological and toxicological studies. Several strategies have been developed for the stereospecific synthesis of both (R)-(+)- and (S)-(-)-cotinine.

Synthesis of (S)-(-)-Cotinine from (S)-(-)-Nicotine

The most common and direct route to (S)-(-)-cotinine is through the oxidation of the naturally abundant (S)-(-)-nicotine. This transformation mimics the primary metabolic pathway in humans.

Reaction Workflow:

dot graph a { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} "Synthesis of (S)-Cotinine from (S)-Nicotine."

Protocol: Oxidation of (S)-(-)-Nicotine

-

Dissolution: Dissolve (S)-(-)-nicotine in a suitable solvent, such as dichloromethane or chloroform.

-

Oxidizing Agent: Add an oxidizing agent. Common choices include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). The choice of oxidant and reaction conditions (temperature, reaction time) is critical to avoid over-oxidation or side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction and perform an aqueous work-up to remove the oxidizing agent and any inorganic byproducts.

-

Extraction: Extract the crude (S)-(-)-cotinine from the aqueous layer using an organic solvent like dichloromethane.

-

Purification: Purify the extracted product by column chromatography on silica gel to yield enantiomerically pure (S)-(-)-cotinine.

Causality: The choice of a mild oxidizing agent is crucial to selectively oxidize the pyrrolidine ring at the carbon adjacent to the nitrogen without affecting the pyridine ring. The stereochemistry at the C5 position is retained during this oxidation process.

Synthesis of (R)-(+)-Cotinine

Obtaining (R)-(+)-cotinine typically requires a multi-step synthetic approach, often starting from a chiral precursor or involving a resolution step. One common strategy involves the synthesis of racemic cotinine followed by chiral resolution.

Protocol: Synthesis of Racemic Cotinine and Chiral Resolution

-

Synthesis of Racemic Nicotine: Racemic nicotine can be synthesized through various methods, such as the condensation of a nicotinic acid ester with N-vinyl-2-pyrrolidone.[3]

-

Oxidation to Racemic Cotinine: The resulting racemic nicotine is then oxidized to racemic cotinine using a similar oxidation protocol as described for the (S)-enantiomer.

-

Chiral Resolution: The racemic cotinine is then resolved into its individual enantiomers. This can be achieved by:

-

Diastereomeric Salt Formation: Reacting the racemic cotinine with a chiral resolving agent (e.g., a chiral carboxylic acid like tartaric acid) to form diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization.

-

Chiral Chromatography: Preparative chiral high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) can be used to directly separate the enantiomers.

-

Causality: The formation of diastereomers allows for separation based on their different physical properties. The choice of resolving agent is critical and often requires empirical screening to find one that provides well-formed crystals and a significant difference in solubility between the two diastereomers.

Analytical Separation and Purification of Cotinine Stereoisomers

High-resolution analytical techniques are essential for determining the enantiomeric purity of cotinine samples and for their preparative separation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful tool for the enantioseparation of cotinine. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are particularly effective.

Experimental Protocol: Chiral HPLC of Cotinine Enantiomers

| Parameter | Condition |

| Column | Polysaccharide-based chiral column (e.g., Lux® Cellulose-1 or Chiralpak® AD-H) |

| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. |

| Flow Rate | Typically 0.5 - 1.5 mL/min. |

| Detection | UV detection at approximately 260 nm. |

| Sample Preparation | Dissolve the cotinine sample in the mobile phase or a compatible solvent. |

Causality: The chiral stationary phase provides a chiral environment where the two enantiomers interact differently, leading to different retention times. The mobile phase composition is optimized to achieve a balance between resolution and analysis time. The amine additive helps to suppress the interaction of the basic nitrogen atoms in cotinine with residual silanol groups on the silica support, resulting in sharper, more symmetrical peaks.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC has emerged as a faster and more environmentally friendly alternative to HPLC for enantiomeric separations. It utilizes supercritical carbon dioxide as the primary mobile phase component.

Experimental Protocol: Chiral SFC of Cotinine Enantiomers

| Parameter | Condition |

| Column | Polysaccharide-based chiral column (similar to those used in HPLC). |

| Mobile Phase | Supercritical CO₂ with a polar co-solvent (modifier) such as methanol or ethanol. An amine additive is also commonly used. |

| Flow Rate | Typically 2 - 5 mL/min. |

| Back Pressure | Maintained at a level to ensure the mobile phase remains in a supercritical state (e.g., 100-150 bar). |

| Detection | UV detection at approximately 260 nm. |

| Sample Preparation | Dissolve the cotinine sample in the modifier or a compatible solvent. |

Causality: The low viscosity and high diffusivity of supercritical fluids allow for faster separations at higher flow rates without a significant loss of resolution. The choice of modifier and its concentration is crucial for modulating the retention and selectivity of the separation.

dot graph a { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} "Chiral separation of cotinine enantiomers."

Structural Elucidation of Cotinine Enantiomers

The absolute configuration and purity of cotinine stereoisomers are confirmed using a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of cotinine. While the NMR spectra of the two enantiomers in an achiral solvent are identical, chiral shift reagents can be used to differentiate them.

-

¹H NMR: The proton NMR spectrum of cotinine shows characteristic signals for the pyridinyl protons, the protons of the pyrrolidinone ring, and the N-methyl group.

-

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton of the molecule.

Polarimetry and Specific Rotation

Polarimetry measures the rotation of plane-polarized light by a chiral molecule. The specific rotation is a characteristic physical property of a chiral compound. While specific rotation values for the cotinine enantiomers are not as widely reported as for nicotine, the signs of rotation are used to distinguish them:

-

(S)-(-)-cotinine: Levorotatory (-)

-

(R)-(+)-cotinine: Dextrorotatory (+)

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The CD spectra of enantiomers are mirror images of each other and can be used to determine the absolute configuration and enantiomeric excess. For example, studies on the related molecule nicotine have shown that the (S)-enantiomer exhibits a negative Cotton effect around 263 nm.[4]

X-ray Crystallography

X-ray crystallography provides unambiguous proof of the three-dimensional structure and absolute stereochemistry of a crystalline compound. A crystal structure of cotinine has been deposited in the Protein Data Bank (PDB entry: 7BNF), which provides definitive structural information.[5]

Comparative Pharmacological and Toxicological Profiles

The stereochemistry of cotinine significantly influences its biological activity. While research is ongoing, some key differences between the enantiomers have been observed.

Pharmacological Activity

Both (R)-(+)- and (S)-(-)-cotinine have been shown to augment cholinergic responses. They can enhance the effect of acetylcholine at α7 nAChRs, suggesting a potential role as positive allosteric modulators.[3] However, the binding affinities and potencies of the two enantiomers can differ. For instance, in studies with the parent compound nicotine, the (S)-enantiomer generally exhibits higher affinity and potency at nAChRs compared to the (R)-enantiomer.

Comparative Pharmacological Data (Illustrative)

| Parameter | (S)-(-)-Cotinine | (R)-(+)-Cotinine | Reference |

| Binding Affinity (Ki) for α4β2 nAChRs | > 200 µM | > 200 µM | |

| Effect on Acetylcholine-evoked currents at α7 nAChRs | Potentiation | Potentiation | [3] |

Note: Specific binding affinity and potency data for cotinine enantiomers at various nAChR subtypes are still being extensively researched.

Toxicological Profile

The toxicological profiles of the cotinine enantiomers are not as well-defined as their pharmacological effects. However, based on studies of nicotine enantiomers, it is generally accepted that the (S)-enantiomer is more toxic than the (R)-enantiomer. The racemic mixture, therefore, presents a different toxicological profile than either of the pure enantiomers. The lower toxicity of (R)-nicotine has been a point of interest in the development of synthetic nicotine products.

Comparative Toxicological Data (General)

| Parameter | (S)-(-)-Cotinine | (R)-(+)-Cotinine |

| General Toxicity | Considered more toxic | Considered less toxic |

Note: Detailed comparative LD50 and genotoxicity data for the individual cotinine enantiomers are limited and require further investigation.

Conclusion and Future Directions

The stereoisomers of 1-Methyl-5-(3-pyridinyl)-2-pyrrolidinone, (S)-(-)-cotinine and (R)-(+)-cotinine, possess distinct chemical and biological properties. The methodologies for their stereospecific synthesis and chiral separation are well-established, enabling detailed investigations into their individual effects. While it is clear that stereochemistry plays a crucial role in their pharmacological and toxicological profiles, further research is needed to fully elucidate the specific interactions of each enantiomer with various nAChR subtypes and other potential biological targets.

For researchers in drug development, the potential of cotinine enantiomers as modulators of the cholinergic system warrants further exploration for the treatment of cognitive disorders and other neurological conditions. For toxicologists and regulatory scientists, a deeper understanding of the comparative toxicity of the enantiomers is essential for the risk assessment of synthetic nicotine products. This guide provides a solid foundation for these future endeavors, emphasizing the critical importance of considering stereochemistry in the study of this significant nicotine metabolite.

References

-

Grizzell, J. A., et al. (2015). R-(+) and S-(−) Isomers of Cotinine Augment Cholinergic Responses In Vitro and In Vivo. Journal of Pharmacology and Experimental Therapeutics, 352(3), 405-418. [Link]

-

PubChem. (n.d.). Cotinine. National Center for Biotechnology Information. Retrieved from [Link]

- U.S. Patent No. CN107406411B. (2020). The preparation method of (R,S)-nicotine.

- Ghanem, A., & Aboul-Enein, H. Y. (2005). Application of Chiral HPLC in Pharmaceutical Analysis.

- Taylor, P., & Brown, D. A. (2018). Nicotinic Acetylcholine Receptors. In Basic Neurochemistry: Principles of Molecular, Cellular, and Medical Neurobiology (8th ed.). Elsevier.

- Benowitz, N. L., Hukkanen, J., & Jacob, P. (2009). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handbook of Experimental Pharmacology, (192), 29–60.

-

Acheson, R. M., Ferris, M. J., & Sinclair, N. M. (1980). Transformations involving the pyrrolidine ring of nicotine. Journal of the Chemical Society, Perkin Transactions 1, 579-585. [Link]

- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274.

- Buccafusco, J. J. (Ed.). (2008). Cotinine and Nicotine: A Neuropharmacological Comparison. Research Signpost.

- El-Sherbeny, M. A. (2000). Chiral separation of nicotine and its metabolites by HPLC. Journal of pharmaceutical and biomedical analysis, 22(2), 299-306.

- Byrd, G. D., Caldwell, W. S., & Beck, M. S. (1992). The enantiomeric composition of nicotine in tobacco. Chirality, 4(4), 332-336.

-

RSC PDB. (n.d.). 7BNF: Notum Cotinine. Retrieved from [Link]

-

Clayton, P. M., Vas, C. A., Bui, T. T., Drake, A. F., & McAdam, K. (2013). Spectroscopic studies on nicotine and nornicotine in the UV region. Chirality, 25(5), 288–293. [Link]

Sources

- 1. data.epo.org [data.epo.org]

- 2. Cotinine | C10H12N2O | CID 854019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN107406411B - The preparation method of (R,S)-nicotine - Google Patents [patents.google.com]

- 4. Spectroscopic Studies on Nicotine and Nornicotine in the UV Region - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Cotinine's Neuroprotective Properties

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vitro assays to investigate the neuroprotective effects of cotinine, the primary metabolite of nicotine. This document offers a flexible framework, grounded in established scientific principles, to facilitate the exploration of cotinine's therapeutic potential in the context of neurodegenerative diseases.

Introduction: The Scientific Rationale for Investigating Cotinine

While nicotine has been associated with neuroprotective effects, its clinical utility is hampered by adverse cardiovascular and addictive properties.[1] Cotinine emerges as a compelling alternative, demonstrating many of the beneficial effects of its precursor without the associated toxicity.[1][2] Accumulating evidence suggests that cotinine may offer therapeutic benefits for neurodegenerative conditions like Alzheimer's and Parkinson's diseases.[3][4] Its neuroprotective mechanisms are multifaceted, including the inhibition of amyloid-β (Aβ) aggregation, activation of pro-survival signaling pathways, and reduction of oxidative stress.[1][3][5]

This guide details robust in vitro models and assays to dissect these neuroprotective actions, providing the technical foundation for preclinical evaluation of cotinine and its derivatives.

I. Foundational In Vitro Models for Neurodegeneration

The selection of an appropriate cellular model is critical for obtaining clinically relevant data. The choice depends on the specific neurodegenerative pathology being investigated.

A. Alzheimer's Disease (AD) Models: Simulating Amyloid Pathology

A primary pathological hallmark of AD is the extracellular accumulation of amyloid-beta (Aβ) plaques.[6] In vitro models for AD typically aim to replicate Aβ-induced neurotoxicity.[7][8]

-

Primary Neuronal Cultures: Cortical and hippocampal neurons isolated from embryonic rodents are considered a gold standard for studying neurotoxicity.[8] These primary cultures, when treated with pre-aggregated Aβ oligomers (specifically Aβ1-42), provide a physiologically relevant system to screen for neuroprotective compounds.[9]

-

Immortalized Cell Lines: Human neuroblastoma cell lines, such as SH-SY5Y, are widely used due to their human origin and ease of culture.[10] These cells can be genetically modified to overexpress amyloid precursor protein (APP) or specific mutations found in familial AD, leading to increased Aβ production.[8] Alternatively, wild-type SH-SY5Y cells can be directly exposed to exogenous Aβ oligomers.

B. Parkinson's Disease (PD) Models: Mimicking Dopaminergic Neuron Loss

PD is characterized by the progressive loss of dopaminergic neurons in the substantia nigra.[11][12] In vitro models often utilize neurotoxins that selectively damage these neurons.

-

Neurotoxin-Induced Models: The neurotoxins 1-methyl-4-phenylpyridinium (MPP+) and 6-hydroxydopamine (6-OHDA) are commonly used to induce Parkinsonian pathology in cell culture.[10][13] These toxins inhibit mitochondrial complex I, leading to oxidative stress and cell death, mimicking the pathology observed in PD.[14]

-

Relevant Cell Lines:

-

SH-SY5Y Cells: This human neuroblastoma line is a popular choice for PD modeling as these cells can be differentiated into a dopaminergic-like phenotype.[15]

-

PC12 Cells: Derived from a rat pheochromocytoma, PC12 cells synthesize and store dopamine.[13] Upon treatment with nerve growth factor (NGF), they differentiate into cells with a sympathetic neuron-like phenotype, making them a suitable model for neuroprotective studies.[13][16]

-

II. Core Assays for Assessing Cotinine's Neuroprotective Efficacy

This section details key assays to quantify the neuroprotective effects of cotinine. For each assay, a detailed, step-by-step protocol is provided.

A. Cell Viability Assays: The First Line of Evidence

Cell viability assays are fundamental for determining if cotinine can protect neurons from toxic insults. The most common methods rely on the metabolic activity of viable cells.[17][18]

The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase to an insoluble purple formazan.[19][20] The amount of formazan produced is directly proportional to the number of living cells.[18]

Protocol: MTT Assay for Neuroprotection

-

Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y or differentiated PC12) in a 96-well plate at a pre-determined optimal density (see Table 1). Allow cells to adhere and differentiate for 24-48 hours.

-

Pre-treatment with Cotinine: Treat the cells with various concentrations of cotinine for a specified pre-incubation period (e.g., 1-2 hours). Include a vehicle control (culture medium without cotinine).

-

Induction of Neurotoxicity: Add the neurotoxic agent (e.g., Aβ1-42 oligomers for AD models, or MPP+ for PD models) to the wells, except for the untreated control wells.

-

Incubation: Incubate the plate for the required duration to induce cell death (typically 24-48 hours).

-

Addition of MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization of Formazan: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the untreated control.

| Cell Line | Seeding Density (cells/well in 96-well plate) | Differentiation Protocol |

| SH-SY5Y | 1 x 10⁴ - 5 x 10⁴ | Retinoic Acid (RA) for 3-5 days, followed by Brain-Derived Neurotrophic Factor (BDNF) for an additional 2-3 days.[10] |

| PC12 | 1.5 x 10⁴ - 3 x 10⁴ | Nerve Growth Factor (NGF) at 50-100 ng/mL for 5-7 days.[13][21] |

| Table 1: Recommended Cell Seeding and Differentiation Parameters. |

B. Apoptosis Assays: Uncovering the Mode of Cell Death

Apoptosis, or programmed cell death, is a key mechanism in neurodegeneration.[22] Assays that detect markers of apoptosis can confirm if cotinine's protective effects involve the inhibition of this pathway.

During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, can be fluorescently labeled to detect apoptotic cells.[23] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter necrotic or late apoptotic cells.[24]

Protocol: Annexin V/PI Flow Cytometry Assay

-

Cell Treatment: Seed and treat cells in a 6-well plate as described for the MTT assay.

-

Cell Harvesting: After the treatment period, collect the culture medium (containing detached cells) and harvest the adherent cells using trypsin. Combine all cells and wash with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin Binding Buffer. Add fluorescently-labeled Annexin V and PI according to the manufacturer's instructions (e.g., from a dual apoptosis assay kit).[25]

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Caspases are a family of proteases that are central to the execution of apoptosis.[22] Caspase-3 is a key executioner caspase, and its activation is a hallmark of apoptosis.[26]

Protocol: Fluorometric Caspase-3 Assay

-

Cell Lysis: Following treatment in a 96-well plate, lyse the cells using a lysis buffer provided in a commercial caspase-3 assay kit.

-

Substrate Addition: Add a fluorogenic caspase-3 substrate (e.g., DEVD-AFC) to each well. This substrate is cleaved by active caspase-3, releasing a fluorescent molecule.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Normalize the fluorescence signal to the protein concentration of each sample and express the results as a fold change relative to the untreated control.

C. Oxidative Stress Assays: Measuring ROS Production

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, is a major contributor to neuronal damage in neurodegenerative diseases.[27][28]

DCFDA is a cell-permeable dye that is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[29][30] The fluorescence intensity is proportional to the amount of intracellular ROS.[31][32]

Protocol: DCFDA Assay for Intracellular ROS

-

Cell Treatment: Seed and treat cells in a black, clear-bottom 96-well plate as previously described.

-

DCFDA Loading: Remove the treatment medium and wash the cells with warm PBS. Add DCFDA solution (typically 10-20 µM in PBS) to each well.

-

Incubation: Incubate the plate at 37°C for 30-45 minutes in the dark.

-

Wash: Remove the DCFDA solution and wash the cells again with warm PBS.

-

Fluorescence Measurement: Add PBS to each well and immediately measure the fluorescence using a microplate reader (excitation/emission ~485/535 nm).

-

Data Analysis: Express the results as a percentage of the ROS production in the neurotoxin-treated group.

III. Investigating Specific Mechanisms of Cotinine Action

Beyond general neuroprotection, it is crucial to investigate the specific molecular pathways through which cotinine exerts its effects.

A. Amyloid-β Aggregation Assays

Cotinine has been shown to inhibit the aggregation of Aβ peptides.[1][5] This can be assessed using the following in vitro assay.

Thioflavin T is a fluorescent dye that binds to the β-sheet structures of amyloid fibrils, resulting in a significant increase in its fluorescence emission.[8]

Protocol: ThT Assay for Aβ Aggregation

-

Aβ Preparation: Prepare a solution of synthetic Aβ1-42 peptide in a suitable buffer (e.g., PBS).

-

Treatment: Incubate the Aβ1-42 solution in the presence or absence of various concentrations of cotinine at 37°C with gentle agitation.

-

ThT Staining: At different time points, take aliquots of the Aβ solutions and add them to a solution of ThT in a 96-well plate.

-

Fluorescence Measurement: Measure the fluorescence intensity (excitation/emission ~440/482 nm).

-

Data Analysis: A decrease in ThT fluorescence in the presence of cotinine indicates an inhibition of Aβ fibril formation.

B. Signaling Pathway Analysis

Cotinine is known to activate pro-survival signaling pathways such as the PI3K/Akt and ERK pathways.[1][28][33]

Western blotting can be used to detect the phosphorylation (activation) of key proteins in these pathways, such as Akt and ERK.

Protocol: Western Blotting for p-Akt and p-ERK

-

Cell Treatment and Lysis: Treat neuronal cells with cotinine for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against phosphorylated Akt (p-Akt), total Akt, phosphorylated ERK (p-ERK), and total ERK.

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to detect the protein bands.

-

Data Analysis: Quantify the band intensities and express the results as the ratio of phosphorylated protein to total protein.

IV. Visualizing Key Pathways and Workflows

Signaling Pathways in Cotinine-Mediated Neuroprotection

Caption: Cotinine's neuroprotective signaling cascade.

Experimental Workflow for Assessing Neuroprotection

Caption: A generalized workflow for in vitro neuroprotection studies.

References

-

Echeverria, V., & Zeitlin, R. (2012). Cotinine: A Potential New Therapeutic Agent against Alzheimer's disease. Journal of Alzheimer's Disease, 32(3), 579-590. [Link]

-

Burgess, S., Zeitlin, R., & Echeverria, V. (2012). Cotinine Inhibits Amyloid-β Peptide Neurotoxicity and Oligomerization. Journal of Clinical Toxicology, S6:003. [Link]

-

Grizzell, J. A., & Echeverria, V. (2015). Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions. Frontiers in Pharmacology, 6, 253. [Link]

-

Kihara, T., Shimohama, S., Sawada, H., Honda, K., & Akaike, A. (2001). Nicotinic receptor stimulation protects neurons against β-amyloid toxicity. Annals of Neurology, 49(2), 235-243. [Link]

-

Echeverria, V., Popa, R., Zeitlin, R., Mori, T., & Arendash, G. W. (2011). Cotinine reduces amyloid-β aggregation and improves memory in Alzheimer's disease mice. Journal of Alzheimer's Disease, 24(4), 817-835. [Link]

-

NEUROFIT. (n.d.). In vitro model of Alzheimer's disease - Amyloid beta lowering drugs screening assay. Retrieved from [Link]

-

Kaja, S., Payne, A. J., & Koulen, P. (2013). Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. Journal of Visualized Experiments, (79), e50635. [Link]

-

Akaike, A., Tamura, Y., Yokota, T., Shimohama, S., & Kimura, J. (2018). Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection. In Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. Springer. [Link]

-

Scantox. (n.d.). Alzheimer's Disease In Vitro Models. Retrieved from [Link]

-

Auctores. (n.d.). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Retrieved from [Link]

-

Innoprot. (n.d.). Alzheimer's Disease in vitro models. Retrieved from [Link]

-

Liste, I., & Sanchez-Pernaute, R. (2012). Stem Cells as In Vitro Model of Parkinson's Disease. Stem Cells International, 2012, 685935. [Link]

-

International Journal of Novel Research and Development. (2023). Exploring the in-vitro models for Parkinson's Disease: Differentiation and Limitations. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Alzheimer's Disease (AD) In Vitro Modeling Service. Retrieved from [Link]

-

Ono, K., Hasegawa, K., Yamada, M., & Naiki, H. (2002). Nicotine breaks down preformed Alzheimer's beta-amyloid fibrils in vitro. Biological Psychiatry, 52(9), 880-886. [Link]

-

Bai, J., Vb, A., & Zhang, Y. (2017). Nicotine suppresses the neurotoxicity by MPP+/MPTP through activating α7nAChR/PI3K/Trx-1 and suppressing ER stress. Neurotoxicology, 59, 49-55. [Link]

-

Di Giovanni, S., & Frias, L. A. (2021). Two- and Three-Dimensional In Vitro Models of Parkinson's and Alzheimer's Diseases: State-of-the-Art and Applications. International Journal of Molecular Sciences, 22(16), 8887. [Link]

-

Kihara, T., & Shimohama, S. (2018). Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection. Current Neuropharmacology, 16(4), 332-340. [Link]

-

White, J. (n.d.). PC12 cell protocols. Retrieved from [Link]

-

Eruslanov, E., & Kusmartsev, S. (2010). Identification of ROS Using Oxidized DCFDA and Flow-Cytometry. In Cancer Stem Cells. Humana Press. [Link]

-

Hernandez, D., & Popescu, B. O. (2023). Opinion: exploring alternative pathways to neuroprotection—nicotine and carbon monoxide as antioxidative factors in neurodegeneration and delirium. Frontiers in Aging Neuroscience, 15, 1228491. [Link]

-

Singh, S., Kumar, A., & Kumar, P. (2024). In vivo and in vitro perspectives in Parkinson's disease: Mechanisms and the role of phytomedicine. Journal of Applied Pharmaceutical Science, 14(1), 001-016. [Link]

-

Kalyanaraman, B., Darley-Usmar, V., Davies, K. J., Dennery, P. A., Forman, H. J., Grisham, M. B., ... & Zhang, J. (2012). Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations. Free Radical Biology and Medicine, 52(1), 1-6. [Link]

-

Sartorius. (n.d.). Incucyte® Apoptosis Assays for Live-Cell Analysis. Retrieved from [Link]

-

Neurology. (2025). Evaluation Of Additive Neuroprotective Effect of Combination Therapy For Parkinson's Disease Using in Vitro Models. Retrieved from [Link]

-

Roy, A., & Sil, P. C. (2025). DCFDA Assay for Oxidative Stress Measurement in Fluorometer. In Methods in Molecular Biology. Springer. [Link]

-

Van Engeland, M., Nieland, L. J., Ramaekers, F. C., Schutte, B., & Reutelingsperger, C. P. (1998). Annexin V-affinity assay: a review on an apoptosis detection system based on phosphatidylserine exposure. Cytometry, 31(1), 1-9. [Link]

-

Greene, L. A., & Tischler, A. S. (2012). Use of PC12 Cells and Rat Superior Cervical Ganglion Sympathetic Neurons as Models for Neuroprotective Assays Relevant to Parkinson's Disease. In Parkinson's Disease. Humana Press. [Link]

-

Zahn, R., Liu, A., Lührs, T., Riek, R., von Schroetter, C., López García, F., ... & Wüthrich, K. (2000). NMR solution structure of the human prion protein. Proceedings of the National Academy of Sciences, 97(1), 145-150. [Link]

-

Swan, G. E., & Lessov-Schlaggar, C. N. (2007). The effects of tobacco smoke and nicotine on cognition and the brain. Neuropsychology review, 17(3), 259-273. [Link]

-

Wójtowicz, A. K., & Gęgotek, A. (2021). PC12 and THP-1 Cell Lines as Neuronal and Microglia Model in Neurobiological Research. International Journal of Molecular Sciences, 22(8), 4235. [Link]

-

Bai, J., Vb, A., & Zhang, Y. (2017). Nicotine suppresses the neurotoxicity by MPP+/MPTP through activating α7nAChR/PI3K/Trx-1 and suppressing ER stress. Neurotoxicology, 59, 49-55. [Link]

-

Wójtowicz, A. K., & Gęgotek, A. (2020). PC12 Cell Line: Cell Types, Coating of Culture Vessels, Differentiation and Other Culture Conditions. International Journal of Molecular Sciences, 21(8), 2773. [Link]

-

Lu, X., & Li, L. (2017). The neuroprotective effect of nicotine in Parkinson's disease models is associated with inhibiting PARP-1 and caspase-3 cleavage. PeerJ, 5, e3905. [Link]

-

Zhang, X., Li, Y., & Wang, X. (2023). Nicotine alleviates MPTP-induced nigrostriatal damage through modulation of JNK and ERK signaling pathways in the mice model of Parkinson's disease. Frontiers in Aging Neuroscience, 15, 1118671. [Link]

-

Eruslanov, E., & Kusmartsev, S. (2010). Identification of ROS using oxidized DCFDA and flow-cytometry. Cancer Stem Cells, 139-148. [Link]

-

Le, T. X., & Le, T. T. (2023). Differentiating PC12 Cells to Evaluate Neurite Densities Through Live-Cell Imaging. In Methods in Molecular Biology. Springer. [Link]

-

NEUROFIT. (n.d.). Viability and survival test. Retrieved from [Link]

-

Gülow, K. (2017). What are the differences between using activated Caspas3, AnnexinV or Tunnel assay? ResearchGate. [Link]

-

Dong, Y., Zhang, M., & Wang, X. (2020). Nicotine Prevents Oxidative Stress-Induced Hippocampal Neuronal Injury Through α7-nAChR/Erk1/2 Signaling Pathway. Frontiers in Neuroscience, 14, 597992. [Link]

-

Yaseen, M. A., & Barroso, M. (2014). Evaluation of Caspase-3 Activity During Apoptosis with Fluorescence Lifetime-Based Cytometry Measurements and Phasor Analyses. Cytometry Part A, 85(6), 544-554. [Link]

-

Kim, J. H., & Lee, J. Y. (2021). Effects of particulate matter and nicotine for the MPP+-induced SH-SY5Y cells: Implication for Parkinson's disease. Neuroscience Letters, 764, 136265. [Link]

-

Creative Biolabs. (n.d.). Cell Viability Assay Service. Retrieved from [Link]

-

Echeverria, V., & Barreto, G. E. (2014). Beneficial effects of nicotine, cotinine and its metabolites as potential agents for Parkinson's disease. CNS & Neurological Disorders-Drug Targets, 13(10), 1776-1786. [Link]

-

Echeverria, V., & Barreto, G. E. (2014). Beneficial effects of nicotine, cotinine and its metabolites as potential agents for Parkinson's disease. CNS & Neurological Disorders-Drug Targets, 13(10), 1776-1786. [Link]

Sources

- 1. Cotinine: A Potential New Therapeutic Agent against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Beneficial effects of nicotine, cotinine and its metabolites as potential agents for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Cotinine reduces amyloid-β aggregation and improves memory in Alzheimer's disease mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scantox.com [scantox.com]

- 7. innoprot.com [innoprot.com]

- 8. neuros.creative-biolabs.com [neuros.creative-biolabs.com]

- 9. In vitro model of Alzheimer's disease - Amyloid beta lowering drugs screening assay (BACE inhibitor screening assay) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]

- 10. mdpi.com [mdpi.com]

- 11. ijnrd.org [ijnrd.org]

- 12. In vivo and in vitro perspectives in Parkinson’s disease: Mechanisms and the role of phytomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Use of PC12 Cells and Rat Superior Cervical Ganglion Sympathetic Neurons as Models for Neuroprotective Assays Relevant to Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of particulate matter and nicotine for the MPP+-induced SH-SY5Y cells: Implication for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The neuroprotective effect of nicotine in Parkinson’s disease models is associated with inhibiting PARP-1 and caspase-3 cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 18. MTT assay overview | Abcam [abcam.com]

- 19. Cell Viability Assay Service - Creative Biolabs [neuros.creative-biolabs.com]

- 20. atcc.org [atcc.org]

- 21. PC12 cell protocols [whitelabs.org]

- 22. Incucyte® Apoptosis Assays for Live-Cell Analysis | Sartorius [sartorius.com]

- 23. Annexin V binding assay as a tool to measure apoptosis in differentiated neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. biotium.com [biotium.com]

- 26. Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 28. Opinion: exploring alternative pathways to neuroprotection—nicotine and carbon monoxide as antioxidative factors in neurodegeneration and delirium - PMC [pmc.ncbi.nlm.nih.gov]

- 29. doc.abcam.com [doc.abcam.com]

- 30. DCFDA Assay for Oxidative Stress Measurement in Fluorometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 32. semanticscholar.org [semanticscholar.org]

- 33. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

Protocol for cotinine stability testing in biological matrices

Application Note: Comprehensive Stability Testing Protocol for Cotinine in Biological Matrices (Plasma & Urine)

Introduction & Scientific Rationale

Cotinine (1-methyl-5-(3-pyridyl)-2-pyrrolidinone) is the primary metabolite of nicotine and the gold-standard biomarker for tobacco exposure.[1][2][3][4][5] While nicotine has a short half-life (~2 hours), cotinine persists for 16–20 hours, making it critical for pharmacokinetic (PK) profiling and smoking cessation studies.

Why Stability Matters: In regulated drug development, data validity hinges on sample integrity. Cotinine is chemically robust, but biological matrices introduce variables—enzymatic activity in plasma and microbial degradation in urine—that can compromise quantification. This protocol defines a rigorous, self-validating stability testing framework compliant with FDA (2018) and EMA (2011) Bioanalytical Method Validation guidelines.

Key Mechanistic Insight: While cotinine is resistant to rapid oxidation, it is susceptible to bacterial degradation in non-sterile urine samples left at room temperature. Furthermore, as a polar alkaloid, its solubility can be affected during freeze-thaw cycles in high-protein matrices (plasma), leading to potential precipitation if not mixed thoroughly.

Regulatory Framework & Acceptance Criteria

All stability evaluations described below adhere to the following regulatory acceptance criteria:

| Parameter | Acceptance Criteria (FDA/EMA) |

| Accuracy | Mean concentration at each level must be within ±15% of the nominal concentration. |

| Precision | Coefficient of Variation (%CV) must be ≤15%. |

| Comparison | Stability samples are compared against freshly prepared calibration standards. |

Materials & Reagents

-

Analyte: (-)-Cotinine (purity >98%).

-

Internal Standard (IS): Cotinine-d3 (essential for correcting ionization suppression in LC-MS/MS).[3]

-

Matrices:

-

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Ammonium Acetate.

Experimental Protocol: Stability Workflows

Preparation of Quality Control (QC) Samples

Stability is assessed using Low and High QC samples to bracket the study concentration range.

-

Stock Preparation: Dissolve Cotinine in Methanol to 1 mg/mL. Store at -20°C.

-

Spiking: Spike drug-free matrix (plasma or urine) to achieve:

-

LQC (Low QC): ~3x LLOQ (e.g., 3 ng/mL).

-

HQC (High QC): ~80% of ULOQ (e.g., 400 ng/mL).

-

-

Aliquot: Dispense 200 µL aliquots into polypropylene tubes to prevent adsorption.

Stability Experiments

The following experiments must be performed independently.

A. Short-Term (Benchtop) Stability Objective: Mimic sample handling time during extraction.

-

Thaw 3 aliquots of LQC and HQC.

-

Keep at ambient temperature (20–25°C) for 4 to 24 hours (based on expected batch processing time).

-

Process and analyze against a fresh curve.

B. Freeze-Thaw Stability Objective: Assess analyte stability during re-analysis cycles.

-

Freeze aliquots at -20°C or -80°C for at least 24 hours.

-

Cycle 1: Thaw unassisted at room temperature. Vortex for 10 seconds. Refreeze for >12 hours.

-

Repeat for Cycle 2 and Cycle 3 .

-

After the 3rd thaw, extract and analyze.

-

Critical Note: Ensure complete thawing; ice crystals in the center of the tube cause concentration gradients (cryoconcentration).

-

C. Autosampler (Processed Sample) Stability Objective: Verify stability of the final extract in the injector tray.

-

Extract LQC and HQC samples.

-

Store in the autosampler (cooled to 4°C or 10°C) for 48–72 hours .

-

Re-inject and calculate concentration using the original calibration curve (if valid) or a fresh curve.

D. Long-Term Stability Objective: Cover the duration from first sample collection to last analysis.

-

Store aliquots at -20°C and -80°C.

-

Pull samples at 1, 3, 6, and 12-month intervals.

-

Analyze against fresh standards.

Analytical Method (LC-MS/MS Summary)

To generate the data for the stability tests, use the following validated conditions:

-

System: HPLC coupled to Triple Quadrupole MS.

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase:

-

A: 10 mM Ammonium Acetate in Water (pH 4.5).

-

B: Acetonitrile.

-

-

MRM Transitions:

-

Cotinine: m/z 177.1

80.1 -

Cotinine-d3: m/z 180.1

80.1

-

Visualization of Workflows

Figure 1: Stability Validation Workflow

This diagram illustrates the logical flow of the stability testing lifecycle, ensuring no step is missed during validation.

Caption: End-to-end workflow for cotinine stability validation, from stock preparation to data generation.

Figure 2: Troubleshooting Decision Tree

A logic gate for addressing stability failures, specifically tailored to cotinine's properties.

Caption: Diagnostic logic for identifying root causes of cotinine stability failures in specific matrices.

Data Calculation & Reporting

Calculate the stability percentage using the following formula:

Reporting Requirements:

-

Report the Mean, Standard Deviation (SD), and %CV for each level (n=3 or n=6).

-

Flag any value outside the 85%–115% acceptance range.

-

Include the "Time Zero" (freshly spiked) comparison data.

References

-

FDA. (2018).[9] Bioanalytical Method Validation Guidance for Industry. Food and Drug Administration.[9][10] [Link]

-

EMA. (2011). Guideline on bioanalytical method validation. European Medicines Agency.[11] [Link]

-

CDC. (2020). Laboratory Procedure Manual: Cotinine and Hydroxycotinine in Serum. Centers for Disease Control and Prevention.[2][5][12] [Link]

-

Miller, E. I., et al. (2013). "Determination of Cotinine by LC–MS-MS with Automated Solid-Phase Extraction." Journal of Chromatographic Science, 51(9). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. device.report [device.report]

- 3. academic.oup.com [academic.oup.com]

- 4. Measurement of cotinine in urine by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. phenxtoolkit.org [phenxtoolkit.org]

- 6. researchgate.net [researchgate.net]

- 7. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 8. bronsonlab.testcatalog.org [bronsonlab.testcatalog.org]

- 9. fda.gov [fda.gov]

- 10. labs.iqvia.com [labs.iqvia.com]

- 11. e-b-f.eu [e-b-f.eu]

- 12. COT_J [wwwn.cdc.gov]

Application Notes and Protocols: Dose-Response Studies of Cotinine in Cell Culture

Introduction: Unveiling the Cellular Impact of a Primary Nicotine Metabolite

Cotinine, the principal metabolite of nicotine, has long been utilized as a reliable biomarker for tobacco exposure due to its longer half-life compared to its parent compound.[1][2] However, a growing body of evidence suggests that cotinine is not merely an inert byproduct but possesses its own distinct pharmacological activities.[3][4] These activities, which range from neuroprotective to immunomodulatory and even proliferative, necessitate a deeper understanding of its dose-dependent effects at the cellular level.[4][5] This guide provides a comprehensive framework for designing and executing dose-response studies of cotinine in cell culture, offering researchers, scientists, and drug development professionals a robust methodology to investigate its multifaceted biological roles.

The central challenge in studying cotinine lies in its comparatively lower potency than nicotine; it exhibits a significantly lower affinity for nicotinic acetylcholine receptors (nAChRs).[6][7] This characteristic demands careful consideration of concentration ranges to elicit measurable and physiologically relevant cellular responses. The protocols detailed herein are designed to be self-validating, incorporating essential controls and clear endpoints to ensure data integrity and reproducibility. By elucidating the causal relationships behind experimental choices, this document aims to empower researchers to generate high-quality, reliable data on the cellular effects of cotinine.

I. Foundational Concepts: Mechanism of Action and Experimental Rationale

Cotinine's mechanism of action is multifaceted and not entirely elucidated. While it is a weak agonist at nAChRs, some studies suggest it may function as a positive allosteric modulator, particularly of the α7 nAChR subtype.[2][8][] This would mean that rather than directly activating the receptor, it enhances the effect of the endogenous ligand, acetylcholine. Furthermore, emerging research points to non-nAChR-mediated pathways, including the modulation of Toll-like receptor 4 (TLR4) signaling, which is pivotal in the innate immune response.[10][11] Cotinine has also been shown to influence intracellular signaling cascades, such as the Akt/GSK3β pathway, and to impact cellular processes like oxidative stress and apoptosis.[8][12]

The selection of appropriate cell lines and endpoints is therefore critical and should be guided by the specific research question. For instance, studies on neuroprotective effects might utilize neuronal cell lines like SH-SY5Y, while investigations into immunomodulatory properties would benefit from monocytic cell lines such as THP-1.[13][14]

II. Experimental Design and Key Considerations

A successful dose-response study of cotinine hinges on meticulous planning and the implementation of appropriate controls.

A. Cell Line Selection

The choice of cell line is paramount and will dictate the biological context of the findings. Below is a table of commonly used cell lines in nicotine and cotinine research:

| Cell Line | Origin | Relevant Characteristics | Application in Cotinine Studies |

| MRC-5 | Human Lung Fibroblast | Normal, non-cancerous cell line.[1] | Assessing general cytotoxicity and effects on normal tissue.[1][15] |

| SH-SY5Y | Human Neuroblastoma | Neuronal-like cells expressing nAChRs.[13][16] | Investigating neuroprotective or neurotoxic effects.[13][16] |

| THP-1 | Human Monocytic Leukemia | Model for studying immune responses, differentiates into macrophage-like cells.[14] | Examining anti-inflammatory or immunomodulatory properties.[14] |

| RT4, T24, UMUC3 | Human Bladder Cancer | Urothelial cell lines.[5] | Studying effects on cell proliferation and potential carcinogenicity.[5] |

| BV-2 | Mouse Microglia | Immune cells of the central nervous system.[11] | Investigating neuroinflammation.[11] |

B. Cotinine Concentration Range

Determining the appropriate concentration range is a critical step. Given cotinine's lower potency, a broad range is often necessary to capture the full dose-response curve.

| Concentration Range | Relevance | Potential Cellular Effects |

| 1 µM - 10 µM | Physiologically relevant to smokers.[1] | Proliferation, anti-inflammatory effects.[1][14] |

| 10 µM - 100 µM | Supraphysiological, for mechanistic studies. | Modulation of signaling pathways.[5] |

| 100 µM - 2 mM | High concentrations for cytotoxicity assessment. | Decreased cell viability, apoptosis.[1][13][15] |

Note: A pilot experiment with a wide range of concentrations (e.g., logarithmic dilutions from 1 µM to 2 mM) is highly recommended to identify the optimal range for the chosen cell line and endpoint.

C. Experimental Controls

To ensure the validity of the results, the following controls are essential:

-

Vehicle Control: Cells treated with the solvent used to dissolve cotinine (e.g., sterile PBS or DMSO) at the same final concentration as in the experimental wells.

-

Untreated Control: Cells cultured in medium alone to establish baseline activity.

-

Positive Control (Assay-dependent): A known inducer of the measured response (e.g., a known cytotoxic agent for a viability assay) to validate the assay's performance.

III. Core Protocols for Cotinine Dose-Response Studies

The following are detailed, step-by-step protocols for fundamental assays used to characterize the cellular effects of cotinine.

A. Protocol 1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is often used as a proxy for cell viability.[17][18][19] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[19]

Materials:

-

Selected cell line

-

Complete cell culture medium

-

Cotinine (high purity)

-

Vehicle (e.g., sterile PBS or DMSO)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Plate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Cotinine Treatment:

-

Prepare serial dilutions of cotinine in complete culture medium from a concentrated stock solution.

-

Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of cotinine or the vehicle control.

-

Include wells with medium only as a background control.

-

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[18]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C and 5% CO₂. During this time, viable cells will convert the MTT into insoluble purple formazan crystals.

-

Solubilization:

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[19]

-

Data Analysis:

-

Subtract the average absorbance of the background control wells from all other absorbance values.

-

Express the results as a percentage of the vehicle control (set to 100% viability).

-

Plot the percentage of cell viability against the cotinine concentration to generate a dose-response curve.

-

B. Protocol 2: Assessment of Apoptosis by Caspase-3/7 Activity Assay

Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. Their activity can be measured using a luminogenic or fluorogenic substrate.

Materials:

-

Selected cell line

-

Complete cell culture medium

-

Cotinine

-

Vehicle

-

White-walled 96-well plates (for luminescence) or black-walled, clear-bottom 96-well plates (for fluorescence)

-

Caspase-Glo® 3/7 Assay System (Promega) or similar

-

Plate-reading luminometer or fluorometer

Procedure:

-

Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol, using the appropriate 96-well plate for your chosen detection method.

-

Assay Reagent Preparation: Prepare the caspase-glo 3/7 reagent according to the manufacturer's instructions.

-

Reagent Addition: After the desired incubation period with cotinine, allow the plate to equilibrate to room temperature. Add 100 µL of the prepared caspase-glo 3/7 reagent to each well.

-

Incubation: Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds. Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Signal Measurement: Measure the luminescence or fluorescence using the appropriate plate reader.

-

Data Analysis:

-

Subtract the average signal from the background control wells.

-

Express the results as fold change in caspase-3/7 activity relative to the vehicle control.

-

Plot the fold change against the cotinine concentration.

-

C. Protocol 3: Measurement of Inflammatory Cytokine Secretion by ELISA

An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the concentration of specific pro-inflammatory or anti-inflammatory cytokines (e.g., IL-6, TNF-α, IL-10) secreted into the cell culture supernatant.

Materials:

-

Selected cell line (e.g., THP-1)

-

Complete cell culture medium

-

Cotinine

-

Vehicle

-

LPS (Lipopolysaccharide) or other inflammatory stimulus

-

ELISA kit for the cytokine of interest (e.g., Human IL-6 DuoSet ELISA, R&D Systems)

-

96-well ELISA plates

-

Plate reader capable of measuring absorbance at the appropriate wavelength (typically 450 nm)

Procedure:

-

Cell Seeding and Pre-treatment: Seed cells and allow them to adhere as previously described. Pre-treat the cells with various concentrations of cotinine or vehicle for a specified period (e.g., 1-2 hours).

-

Inflammatory Stimulation: After pre-treatment, add an inflammatory stimulus such as LPS (a TLR4 agonist) to the wells (except for the unstimulated control) at a pre-determined optimal concentration.

-

Incubation: Incubate the plate for the desired time to allow for cytokine production and secretion (e.g., 18-24 hours).

-

Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells. Carefully collect the supernatant from each well without disturbing the cell layer. The supernatant can be stored at -80°C until use.

-

ELISA: Perform the ELISA according to the manufacturer's protocol. This typically involves coating the ELISA plate with a capture antibody, adding the collected supernatants and standards, adding a detection antibody, followed by a substrate solution, and finally a stop solution.

-

Absorbance Measurement: Read the absorbance at the wavelength specified in the ELISA kit protocol.

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Use the standard curve to calculate the concentration of the cytokine in each sample.

-

Plot the cytokine concentration against the cotinine concentration.

-

IV. Visualization of Workflows and Pathways

Visual aids are indispensable for conceptualizing experimental designs and understanding complex biological processes.

Experimental Workflow Diagram

Caption: General experimental workflow for in vitro dose-response studies of cotinine.

Signaling Pathway Diagram: Cotinine's Potential Mechanisms

Caption: Potential signaling pathways modulated by cotinine in vitro.

V. Data Interpretation and Troubleshooting

-

Non-Monotonic Dose Response: Be aware of the possibility of U-shaped or inverted U-shaped dose-response curves, which can occur with compounds that have complex mechanisms of action.

-